
S-Decyl O,O-bis(2-methoxyethyl)phosphorothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Decyl O,O-bis(2-methoxyethyl)phosphorothioate is a chemical compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Decyl O,O-bis(2-methoxyethyl)phosphorothioate typically involves the reaction of decyl alcohol with phosphorus oxychloride, followed by the introduction of 2-methoxyethyl groups. The reaction conditions often require the use of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
- Decyl alcohol reacts with phosphorus oxychloride in the presence of pyridine.
- The intermediate product is then treated with 2-methoxyethanol to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Oxidation and Sulfurization Processes
The oxidation and sulfurization steps are critical for forming the phosphorothioate backbone:
-
Oxidation : Converts phosphorodiester intermediates to phosphorothioate bonds. Iodine-based oxidation ensures precise sulfur incorporation .
-
Sulfurization : DDTT replaces oxygen with sulfur in the phosphorus center, stabilizing the backbone. This step is sensitive to reaction conditions and can lead to side products if not optimized .
Isomer Effects on Reaction Outcomes
Phosphorothioate bonds introduce chiral centers (Rp or Sp configurations), which significantly influence reactivity and stability:
-
Rp Isomers : Form more stable duplexes with RNA but are more susceptible to exonuclease degradation .
-
Sp Isomers : Targeted by endonucleases, leading to faster degradation .
Table 2: Rp vs. Sp Isomer Characteristics
Challenges in Reaction Stability and Optimization
-
Phosphothiotriester Instability : Primary and tertiary phosphothiotriesters (e.g., t-butyl triesters) are prone to cleavage during synthesis, yielding phosphorothioates instead . Secondary triesters (e.g., tetrahydropyranyl (THP)) show improved stability .
-
Deprotection Issues : Ammonia deprotection of triesters can lead to partial cleavage, requiring careful control of reaction temperature and duration .
Comparative Analysis of Reaction Conditions
Table 3: Stability of Phosphothiotriester Backbones
Scientific Research Applications
Antisense Oligonucleotide Technology
Antisense oligonucleotides (ASOs) are short, synthetic strands of nucleic acids designed to bind to specific mRNA molecules, thereby inhibiting their expression. The incorporation of phosphorothioate modifications, such as those found in S-Decyl O,O-bis(2-methoxyethyl)phosphorothioate, enhances the stability and efficacy of these oligonucleotides.
Case Studies
- Cancer Treatment : Research has shown that phosphorothioate-modified ASOs can effectively reduce levels of anti-apoptotic proteins like Bcl-2 in cancer cells, promoting apoptosis. For example, studies demonstrated that 2'-O-methyl modifications in conjunction with phosphorothioate backbones led to enhanced stability and reduced toxicity in T24 bladder cancer cells .
- Neurological Disorders : ASOs targeting specific genes involved in neurodegenerative diseases have been developed using phosphorothioate modifications. These ASOs can penetrate the blood-brain barrier and modulate gene expression in neuronal tissues .
Pharmacological Properties
The pharmacological properties of this compound contribute significantly to its applications:
- Increased Stability : The phosphorothioate backbone provides resistance to nuclease degradation, enhancing the half-life of the oligonucleotides in biological systems .
- Reduced Off-target Effects : Modifications such as 2'-O-methoxyethyl reduce non-specific binding to proteins and other nucleic acids, improving the specificity of therapeutic effects .
FDA-approved Therapies
Several ASOs with similar modifications have received FDA approval for various conditions:
- Mipomersen (Kynamro) : A 2'-O-methoxyethyl ASO used for treating familial hypercholesterolemia.
- Nusinersen (Spinraza) : Approved for spinal muscular atrophy, showcasing the potential of phosphorothioate-modified ASOs in treating genetic disorders .
Novel Drug Delivery Systems
Recent advancements have explored the use of this compound within drug delivery systems:
- Extracellular Vesicles : Research indicates that encapsulating ASOs within extracellular vesicles enhances targeted delivery to tissues such as the central nervous system and liver, providing a promising avenue for treating systemic diseases .
Synthesis and Characterization
The synthesis of this compound involves several steps:
- Formation of Phosphorothioate Linkages : Utilizing chiral oxazaphospholidine reagents allows for the creation of stereochemically pure oligonucleotides.
- Purification and Characterization : Techniques such as ion-pair liquid chromatography coupled with mass spectrometry are employed to ensure purity and confirm structural integrity .
Data Table
Application Area | Specific Use Case | Outcome/Findings |
---|---|---|
Cancer Treatment | Targeting Bcl-2 mRNA | Reduced protein levels; promoted apoptosis |
Neurological Disorders | Gene modulation via ASOs | Effective delivery across blood-brain barrier |
FDA-approved Therapies | Mipomersen, Nusinersen | Successful treatment outcomes in clinical trials |
Drug Delivery Systems | Encapsulation in extracellular vesicles | Enhanced targeting and reduced side effects |
Mechanism of Action
The mechanism of action of S-Decyl O,O-bis(2-methoxyethyl)phosphorothioate involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. In the case of antisense oligonucleotides, it can enhance the stability and binding affinity of the oligonucleotides to their target RNA sequences, thereby modulating gene expression.
Comparison with Similar Compounds
Similar Compounds
Bis(2-methoxyethyl)ether: Similar in structure but lacks the phosphorothioate group.
Bis(2-methoxyethyl)phthalate: Contains 2-methoxyethyl groups but has a different core structure.
Uniqueness
S-Decyl O,O-bis(2-methoxyethyl)phosphorothioate is unique due to the presence of both the decyl and phosphorothioate groups, which confer specific chemical and biological properties
Biological Activity
S-Decyl O,O-bis(2-methoxyethyl)phosphorothioate is a phosphorothioate compound that has garnered attention for its biological activity, particularly in the context of antisense oligonucleotides (ASOs). This compound features modifications that enhance its stability and efficacy in targeting specific RNA sequences, which are crucial for therapeutic applications. The following sections will delve into the biological activity of this compound, including its pharmacokinetics, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Modifications
This compound is characterized by its phosphorothioate backbone combined with 2'-O-(2-methoxyethyl) modifications. These modifications significantly enhance the compound's stability against nucleases and improve its binding affinity for target RNA sequences. The structural characteristics can be summarized as follows:
Component | Description |
---|---|
Backbone | Phosphorothioate |
Modifications | 2'-O-(2-methoxyethyl) |
Biological Activity | Enhanced RNA binding and stability |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates a favorable absorption and distribution in biological systems. Studies have shown that oligonucleotides with 2'-O-MOE modifications exhibit improved plasma stability and reduced clearance rates compared to traditional phosphodiester linkages. For instance, research indicated that these modified oligonucleotides had approximately 50% of the dose excreted in urine as intact compounds, showcasing their enhanced bioavailability .
The mechanism by which this compound exerts its biological effects primarily involves the modulation of gene expression through antisense mechanisms. The compound binds to complementary RNA sequences, leading to RNase H-mediated degradation of the target mRNA. This process results in reduced expression of specific proteins associated with various diseases.
Key Findings:
- Stability : The 2'-O-MOE modification provides resistance to nuclease degradation, allowing for sustained activity within cellular environments .
- Cellular Uptake : The compound enters cells via endocytic pathways, where it is released from late endosomes into the cytoplasm, facilitating its action on target RNAs .
Cytotoxicity and Immune Response
While this compound shows promise as a therapeutic agent, certain studies have reported potential cytotoxic effects and immune responses associated with its use. Notably, some phosphorothioate ASOs can induce innate immune activation, leading to unwanted side effects . Understanding these responses is critical for optimizing the therapeutic index of such compounds.
Study 1: Efficacy in Disease Models
In a study examining the efficacy of modified ASOs in a Huntington's disease model, this compound demonstrated significant downregulation of mutant huntingtin mRNA in patient-derived cells. The study highlighted the compound's potential for allele-selective targeting, which is crucial for minimizing off-target effects .
Study 2: Pharmacokinetic Evaluation
A pharmacokinetic evaluation involving rats revealed that oligonucleotides with 2'-O-MOE modifications exhibited enhanced stability and bioavailability compared to traditional phosphorothioate oligodeoxynucleotides. This study provided insights into the optimal dosing strategies for achieving therapeutic concentrations in target tissues .
Properties
CAS No. |
72197-87-6 |
---|---|
Molecular Formula |
C16H35O5PS |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
decan-2-yloxy-bis(2-methoxyethoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C16H35O5PS/c1-5-6-7-8-9-10-11-16(2)21-22(23,19-14-12-17-3)20-15-13-18-4/h16H,5-15H2,1-4H3 |
InChI Key |
GHWRNPHQCPNPLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)OP(=S)(OCCOC)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.